molecular formula C6H6ClNO2 B11922371 6-Chloro-4-methoxypyridin-2-ol

6-Chloro-4-methoxypyridin-2-ol

Cat. No.: B11922371
M. Wt: 159.57 g/mol
InChI Key: XRRULJNSMQYQEQ-UHFFFAOYSA-N
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Description

6-Chloro-4-methoxypyridin-2-ol is a heterocyclic compound with the molecular formula C6H6ClNO2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position, a methoxy group at the 4th position, and a hydroxyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methoxypyridin-2-ol can be achieved through several methods. One common approach involves the chlorination of 4-methoxypyridin-2-ol. The reaction typically uses phosphorus oxychloride (POCl3) as the chlorinating agent under controlled conditions to ensure selective chlorination at the 6th position .

Another method involves the use of whole cells of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives. This biocatalytic approach is advantageous due to its regioselectivity and environmentally friendly nature .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes using POCl3 or similar chlorinating agents. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, reaction time, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methoxypyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atom.

    Oxidation: Products include pyridine ketones or aldehydes.

    Reduction: Products include dechlorinated or demethoxylated pyridines.

Mechanism of Action

The mechanism of action of 6-Chloro-4-methoxypyridin-2-ol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its hydroxyl group can participate in hydrogen bonding, while the chlorine and methoxy groups influence its electronic properties and reactivity .

Comparison with Similar Compounds

6-Chloro-4-methoxypyridin-2-ol can be compared with other pyridine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

6-chloro-4-methoxy-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-10-4-2-5(7)8-6(9)3-4/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRULJNSMQYQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)NC(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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